molecular formula C12H11AsN2O3 B13998339 {4-[(e)-Phenyldiazenyl]phenyl}arsonic acid CAS No. 2922-36-3

{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid

Cat. No.: B13998339
CAS No.: 2922-36-3
M. Wt: 306.15 g/mol
InChI Key: RMLNYDMVQMFRDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-phenyldiazenylphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of (4-phenyldiazenylphenyl)arsonic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-phenyldiazenylphenyl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic (V) oxide, while reduction can produce arsonous acid derivatives.

Scientific Research Applications

(4-phenyldiazenylphenyl)arsonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-phenyldiazenylphenyl)arsonic acid involves its interaction with molecular targets and pathways within cells. The compound can generate free radicals and induce oxidative damage, which is a common mechanism of arsenic toxicity . Additionally, it may interact with specific enzymes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-phenyldiazenylphenyl)arsonic acid is unique due to the combination of azo and arsonic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to other similar compounds.

Properties

CAS No.

2922-36-3

Molecular Formula

C12H11AsN2O3

Molecular Weight

306.15 g/mol

IUPAC Name

(4-phenyldiazenylphenyl)arsonic acid

InChI

InChI=1S/C12H11AsN2O3/c16-13(17,18)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H2,16,17,18)

InChI Key

RMLNYDMVQMFRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O

Origin of Product

United States

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